![molecular formula C14H13NO4 B2581735 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 412938-26-2](/img/structure/B2581735.png)
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid
Overview
Description
“2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 4th and 5th positions . This compound also contains a carbonyl group attached to the furan ring, an amino group, and a benzoic acid group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One of the common methods used in the synthesis of furan derivatives is the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction involves a boron reagent, which is environmentally benign and can be readily prepared . Another method that could be relevant is the protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” is complex due to the presence of multiple functional groups. The furan ring, being an aromatic ring, contributes to the stability of the molecule . The presence of the carbonyl group, amino group, and benzoic acid group adds to the complexity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” can be quite diverse due to the presence of multiple reactive sites. The furan ring can undergo electrophilic substitution reactions . The carbonyl group can undergo nucleophilic addition reactions, and the amino group can participate in various reactions such as amide bond formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” would depend on its molecular structure. The presence of the furan ring, carbonyl group, amino group, and benzoic acid group would influence its properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Biobased Monomers and Sustainable Polymers
FDCA serves as a key building block for biobased monomers and sustainable polymers. Here’s why:
- Polyethylene 2,5-furandicarboxylate (PEF) : FDCA polymerizes with ethylene glycol to produce PEF, an alternative material to petroleum-based polyethylene terephthalate (PET) in plastic production . PEF exhibits excellent barrier properties, making it suitable for beverage bottles and food packaging.
Renewable Plastics
The global push toward renewable plastics has intensified interest in FDCA. Consider these points:
- Reducing Fossil Resource Dependence : With 99% of plastics currently petroleum-based, sustainable processes are essential. FDCA offers a way to replace a portion of oil consumption by enabling the production of bioplastics .
- Circular Economy Approach : Recent studies focus on valorizing lignocellulosic materials (derived from agricultural and food waste) to synthesize FDCA . This approach aligns with circular economy principles.
Alternative Synthesis Methods
Traditional FDCA production methods faced limitations. However, new approaches have emerged:
- Oxidative Esterification : Transition metal oxide-modified Au/TiO₂ catalysts enhance the oxidative esterification of 5-hydroxymethylfurfural (HMF) to yield FDCA. These methods improve selectivity and yield, making them more attractive for industrial applications .
Environmental Impact Reduction
FDCA contributes to sustainability efforts:
- CO₂-Neutral Oxidation : Alternative methods oxidize intermediates without CO₂ and CO formation, increasing FDCA yield .
- Valorization of Biomass : By using lignocellulosic materials, FDCA synthesis becomes more environmentally friendly .
Polymer Precursor
FDCA’s role extends beyond monomers:
- Polyester Synthesis : FDCA-based polyesters exhibit desirable properties, including thermal stability and mechanical strength. Researchers explore their use in textiles, films, and fibers .
Potential Applications
Beyond plastics, FDCA finds applications in:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGGMOKUWKLPEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330104 | |
Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid | |
CAS RN |
412938-26-2 | |
Record name | 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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